Cas no 1841092-23-6 ((1r)-1-(2-Methoxypyridin-3-yl)ethan-1-ol)

(1r)-1-(2-Methoxypyridin-3-yl)ethan-1-ol is a chiral secondary alcohol featuring a methoxypyridine moiety, making it a valuable intermediate in pharmaceutical and fine chemical synthesis. Its stereospecific (R)-configuration ensures high enantiopurity, which is critical for asymmetric synthesis and drug development. The compound’s methoxy and pyridine groups enhance its reactivity in cross-coupling reactions, while the hydroxyl group provides a versatile handle for further functionalization. Its stability under standard conditions and compatibility with common organic solvents facilitate handling in laboratory and industrial settings. This compound is particularly useful in the preparation of bioactive molecules, including chiral ligands and active pharmaceutical ingredients (APIs), where precise stereochemistry is essential.
(1r)-1-(2-Methoxypyridin-3-yl)ethan-1-ol structure
1841092-23-6 structure
Product name:(1r)-1-(2-Methoxypyridin-3-yl)ethan-1-ol
CAS No:1841092-23-6
MF:C8H11NO2
Molecular Weight:153.178442239761
CID:6232734
PubChem ID:86312923

(1r)-1-(2-Methoxypyridin-3-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • SCHEMBL23363180
    • (1R)-1-(2-Methoxypyridin-3-yl)ethanol
    • EN300-1852738
    • (R)-1-(2-Methoxypyridin-3-yl)ethan-1-ol
    • 1841092-23-6
    • (1r)-1-(2-methoxypyridin-3-yl)ethan-1-ol
    • (R)-1-(2-METHOXYPYRIDIN-3-YL)ETHANOL
    • G75862
    • (1r)-1-(2-Methoxypyridin-3-yl)ethan-1-ol
    • インチ: 1S/C8H11NO2/c1-6(10)7-4-3-5-9-8(7)11-2/h3-6,10H,1-2H3/t6-/m1/s1
    • InChIKey: VLIFVHCCBIVTPB-ZCFIWIBFSA-N
    • SMILES: O[C@H](C)C1=CC=CN=C1OC

計算された属性

  • 精确分子量: 153.078978594g/mol
  • 同位素质量: 153.078978594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 119
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.7
  • トポロジー分子極性表面積: 42.4Ų

(1r)-1-(2-Methoxypyridin-3-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1852738-0.25g
(1R)-1-(2-methoxypyridin-3-yl)ethan-1-ol
1841092-23-6 95%
0.25g
$650.0 2023-09-18
Enamine
EN300-1852738-0.05g
(1R)-1-(2-methoxypyridin-3-yl)ethan-1-ol
1841092-23-6 95%
0.05g
$306.0 2023-09-18
Enamine
EN300-1852738-10.0g
(1R)-1-(2-methoxypyridin-3-yl)ethan-1-ol
1841092-23-6 95%
10g
$5652.0 2023-06-03
Enamine
EN300-1852738-2.5g
(1R)-1-(2-methoxypyridin-3-yl)ethan-1-ol
1841092-23-6 95%
2.5g
$2576.0 2023-09-18
Aaron
AR0290NL-1g
(1R)-1-(2-methoxypyridin-3-yl)ethan-1-ol
1841092-23-6 95%
1g
$1834.00 2025-02-17
Enamine
EN300-1852738-1g
(1R)-1-(2-methoxypyridin-3-yl)ethan-1-ol
1841092-23-6 95%
1g
$1315.0 2023-09-18
Aaron
AR0290NL-2.5g
(1R)-1-(2-methoxypyridin-3-yl)ethan-1-ol
1841092-23-6 95%
2.5g
$3567.00 2025-02-17
Aaron
AR0290NL-5g
(1R)-1-(2-methoxypyridin-3-yl)ethan-1-ol
1841092-23-6 95%
5g
$5267.00 2023-12-15
Aaron
AR0290NL-500mg
(1R)-1-(2-methoxypyridin-3-yl)ethan-1-ol
1841092-23-6 95%
500mg
$1435.00 2025-02-17
1PlusChem
1P0290F9-10g
(1R)-1-(2-methoxypyridin-3-yl)ethan-1-ol
1841092-23-6 95%
10g
$7048.00 2024-06-18

(1r)-1-(2-Methoxypyridin-3-yl)ethan-1-ol 関連文献

(1r)-1-(2-Methoxypyridin-3-yl)ethan-1-olに関する追加情報

Recent Advances in the Study of (1r)-1-(2-Methoxypyridin-3-yl)ethan-1-ol (CAS: 1841092-23-6) and Its Applications in Chemical Biology and Medicine

The compound (1r)-1-(2-Methoxypyridin-3-yl)ethan-1-ol (CAS: 1841092-23-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications as a chiral building block and intermediate in the synthesis of bioactive molecules. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.

Recent studies have highlighted the efficient asymmetric synthesis of (1r)-1-(2-Methoxypyridin-3-yl)ethan-1-ol using biocatalytic approaches, particularly through the use of engineered ketoreductases. This method offers high enantioselectivity (ee >99%) and yield (up to 92%), making it a sustainable alternative to traditional chemical synthesis. The compound's unique structural features, including the methoxypyridine moiety and chiral alcohol group, make it a valuable precursor for the development of kinase inhibitors and other targeted therapeutics.

In pharmacological research, (1r)-1-(2-Methoxypyridin-3-yl)ethan-1-ol has shown promise as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. A 2023 study demonstrated its utility in the preparation of covalent BTK inhibitors with improved selectivity profiles, potentially addressing current limitations in the treatment of B-cell malignancies. The compound's ability to serve as a versatile scaffold for structure-activity relationship (SAR) studies has been particularly noted in this context.

From a medicinal chemistry perspective, the metabolic stability and pharmacokinetic properties of derivatives containing the (1r)-1-(2-Methoxypyridin-3-yl)ethan-1-ol moiety have been investigated. Early ADME (Absorption, Distribution, Metabolism, and Excretion) studies suggest that this structural motif may contribute to enhanced oral bioavailability when incorporated into drug candidates, though further optimization may be required to address potential CYP450 interactions.

Emerging applications in chemical biology include the use of (1r)-1-(2-Methoxypyridin-3-yl)ethan-1-ol as a precursor for the development of fluorescent probes targeting specific protein kinases. Recent work has demonstrated its incorporation into activity-based probes that enable real-time monitoring of kinase activity in live cells, providing valuable tools for both basic research and drug discovery efforts.

Looking forward, the versatility of (1r)-1-(2-Methoxypyridin-3-yl)ethan-1-ol (CAS: 1841092-23-6) suggests it will continue to play an important role in medicinal chemistry and chemical biology research. Ongoing studies are exploring its potential in fragment-based drug discovery and as a component of PROTAC (PROteolysis TArgeting Chimera) molecules. The compound's commercial availability and well-characterized synthesis routes further enhance its utility as a research tool and pharmaceutical intermediate.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1841092-23-6)
A976697
Purity:99%/99%
はかる:100mg/250mg
Price ($):224.0/374.0